Methyl 2-[3-(2-chloroethyl)ureido]benzoate is a chemical compound with the molecular formula and a molecular weight of 256.69 g/mol. This compound features a ureido group, characterized by the presence of a carbonyl group (–C=O) bonded to a nitrogen atom (–NH–). The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antineoplastic agents.
Methyl 2-[3-(2-chloroethyl)ureido]benzoate is classified under organic compounds, specifically as an aromatic ester and a urea derivative. It is listed in various chemical databases, including PubChem and BenchChem, where it is identified by the CAS number 77093-92-6. The compound can be synthesized through specific chemical reactions involving methyl 2-amino benzoate and 2-chloroethyl isocyanate in a basic medium .
The synthesis of methyl 2-[3-(2-chloroethyl)ureido]benzoate typically involves the following reaction:
The reaction can be summarized as follows:
This method has been documented in various studies focusing on similar compounds within medicinal chemistry .
The molecular structure of methyl 2-[3-(2-chloroethyl)ureido]benzoate includes:
The InChI representation for this compound is:
This structural data indicates that the compound possesses significant complexity due to its multiple functional groups, which contribute to its biological activity .
Methyl 2-[3-(2-chloroethyl)ureido]benzoate can undergo various chemical reactions typical of urea derivatives:
These reactions are significant for exploring its potential pharmacological applications .
The mechanism of action for methyl 2-[3-(2-chloroethyl)ureido]benzoate as an antineoplastic agent involves its interaction with cellular mechanisms that lead to cytotoxic effects on cancer cells.
Methyl 2-[3-(2-chloroethyl)ureido]benzoate exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its suitability for pharmaceutical formulations .
Methyl 2-[3-(2-chloroethyl)ureido]benzoate has been explored primarily for its potential applications in medicinal chemistry:
Research indicates that this compound could be pivotal in developing new cancer therapies, especially targeting non-small cell lung carcinomas .
Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6) represents a structurally distinct class of ureido-functionalized aromatics that emerged in the late 20th century as versatile intermediates for heterocyclic synthesis. Characterized by the molecular formula C₁₁H₁₃ClN₂O₃ and molecular weight of 256.69 g/mol, this compound integrates two pharmacologically significant motifs: the ortho-substituted benzoate ester and the N-chloroethyl urea linkage [3] [9]. Its synthesis typically follows a convergent approach involving the reaction of methyl anthranilate with 2-chloroethyl isocyanate, yielding the ureido bridge with high regioselectivity [3] [9]. The crystalline nature of this compound (mp 142°C) facilitates purification and handling, while the ortho-ester substitution imposes steric constraints that influence both reactivity and molecular conformation [3] [9].
The strategic placement of the ureido linker enables dual functionality: the carbonyl group offers hydrogen-bonding capacity crucial for target recognition, while the chloroethyl moiety provides an alkylation site for cyclization or macromolecular conjugation. This design has proven valuable in constructing benzodiazepine scaffolds and protease inhibitor precursors, where the benzoate component serves as a conformational constraint element [4] [9]. The compound's chemical behavior demonstrates the delicate balance between steric effects and electronic properties inherent in ortho-substituted benzoic acid derivatives.
Table 1: Key Identifiers of Methyl 2-[3-(2-Chloroethyl)ureido]benzoate
Property | Value |
---|---|
CAS Registry Number | 77093-92-6 |
Molecular Formula | C₁₁H₁₃ClN₂O₃ |
Molecular Weight | 256.69 g/mol |
IUPAC Name | Methyl 2-[[[(2-chloroethyl)amino]carbonyl]amino]benzoate |
SMILES | O=C(OC)C1=CC=CC=C1NC(NCCCl)=O |
Melting Point | 142 °C (lit.) |
Storage Conditions | Sealed dry, 2-8°C |
The 2-chloroethyl group in this molecule serves as a potent alkylating pharmacophore that significantly expands its utility in targeted drug design. Chloroethyl moieties exhibit electrophilic reactivity through the formation of aziridinium intermediates, enabling covalent interactions with nucleophilic residues in biological targets such as cysteine thiols or histidine imidazoles [3] [9]. This mechanism underpins the therapeutic action of nitrogen mustard analogs, where chloroethyl groups induce DNA cross-linking in cancer therapeutics. The ethylene bridge between chlorine and urea nitrogen provides optimal spatial positioning for intramolecular cyclization, facilitating the synthesis of aziridine[1,2-a]quinazolinone frameworks upon base treatment [3].
Compared to unsubstituted ethyl analogs, the chloroethyl derivative demonstrates enhanced biological reactivity while maintaining sufficient stability for synthetic manipulation. The chloride's leaving group ability is modulated by the adjacent urea carbonyl, which slightly reduces its hydrolysis rate compared to aliphatic chloroethylamines – a crucial factor for in vivo bioavailability. When incorporated into larger molecular architectures, this group enables the construction of bifunctional agents capable of simultaneous hydrogen bonding (via urea) and alkylation (via chloride), as evidenced in experimental kinase inhibitors and protease-targeting warheads [4] [9]. The WGK Germany classification of 3 indicates moderate water hazard potential, reflecting the balance between reactivity and stability required for practical applications [3] [9].
Table 2: Therapeutic Applications of Chloroethyl-Containing Pharmacophores
Compound Class | Biological Mechanism | Structural Role of Chloroethyl |
---|---|---|
Nitrogen Mustards | DNA alkylation | Bis-alkylating agent for cross-linking |
Ureido-Benzodiazepines | Kinase inhibition | Covalent warhead for target engagement |
Protease Inhibitors | Serine protease inactivation | Electrophilic trap for active site nucleophiles |
Experimental Anticancer Agents | Tubulin disruption | Michael acceptor precursor |
Structurally, methyl 2-[3-(2-chloroethyl)ureido]benzoate demonstrates intriguing contrasts with ureido-benzoxazinone hybrids, particularly regarding conformational freedom and electronic distribution. Benzoxazinone derivatives like methyl 2-(3-chlorobenzamido)benzoate exhibit near-coplanar orientation between aromatic rings, with a remarkably small dihedral angle of 2.99° between the chlorobenzamide and benzoate units [4]. This rigid planar configuration facilitates π-π stacking interactions in solid-state packing (interplanar distance: 3.46 Å, centroid-centroid vector: 3.897 Å) and optimizes electronic conjugation across the system [4].
In contrast, the subject compound features a rotatable C-N urea bond that permits greater conformational flexibility. This mobility enables adaptive binding in biological systems but reduces crystalline stability compared to benzoxazinones. Both systems employ intramolecular hydrogen bonding: benzoxazinones utilize N-H⋯O bonds (N-H: 0.86 Å, H⋯O: 1.96 Å, D⋯A: 2.65 Å) to stabilize planar conformations, while the ureido-benzoate potentially forms similar N-H⋯O interactions between the urea hydrogen and ester carbonyl [4].
Electrophilically, benzoxazinones possess two activated carbonyl sites susceptible to nucleophilic attack (positions 2 and 4), enabling diverse ring-opening reactions with amines or thiols. The subject compound presents only the chloroethyl group as a primary reactive center, though its urea carbonyl becomes activated toward nucleophiles when protonated or metal-coordinated. These differential reactivity profiles translate to distinct applications: benzoxazinones serve as dual-electrophile building blocks for heterocyclic annulation, while the title compound functions as a direct alkylating agent with a hydrogen-bond directing group [3] [4] [9].
Table 3: Structural and Electronic Comparison with Benzoxazinone Derivatives
Property | Methyl 2-[3-(2-Chloroethyl)ureido]benzoate | Methyl 2-(3-Chlorobenzamido)benzoate |
---|---|---|
Core Structure | Flexible urea linkage | Rigid benzoxazinone fused system |
Aromatic Dihedral Angle | Variable | 2.99° (near coplanar) |
Key Reactive Centers | Chloroethyl group, urea carbonyl | C2/C4 carbonyls, aromatic positions |
Intermolecular Interactions | Hydrogen bonding, hydrophobic effects | Strong π-stacking, C-H⋯O/Cl bonds |
Synthetic Applications | Targeted alkylation, cyclization | Ring-opening reactions, bis-heterocyclic synthesis |
Biological Relevance | Covalent inhibitor precursors | Serine protease inhibition |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3